tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 3-bromophenyl ketone moiety
Preparation Methods
The synthesis of tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The 3-bromophenyl ketone moiety is then attached through a series of reactions involving bromination and acylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, which have shown potential in treating various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. For instance, as an intermediate in the synthesis of PARP inhibitors, it may contribute to the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing their DNA .
Comparison with Similar Compounds
tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound is also an intermediate in the synthesis of PARP inhibitors but differs in the position of the bromine atom and the overall structure.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, which can lead to different biological activities and applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(3-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-9-7-13(8-10-21)16(22)12-17(23)14-5-4-6-15(20)11-14/h4-6,11,13H,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWPPRAWPJQLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678114 | |
Record name | tert-Butyl 4-[3-(3-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-48-4 | |
Record name | tert-Butyl 4-[3-(3-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.